(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid

Description

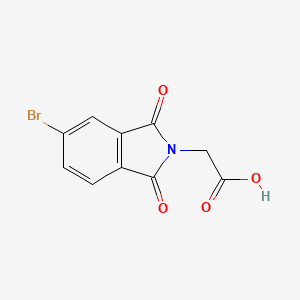

(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid is a brominated derivative of the phthalimide-acetic acid scaffold. Its core structure consists of a phthalimide ring (1,3-dioxoisoindole) fused to an acetic acid group, with a bromine atom at the 5th position of the isoindole ring (Figure 1). The parent compound, (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid, serves as a precursor for derivatives with varied substituents .

Properties

IUPAC Name |

2-(5-bromo-1,3-dioxoisoindol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO4/c11-5-1-2-6-7(3-5)10(16)12(9(6)15)4-8(13)14/h1-3H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUKVUYSOJWGSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)N(C2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20966790 | |

| Record name | (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5238-66-4 | |

| Record name | (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Condensation of 5-Bromophthalic Anhydride with Glycine

The most widely reported method involves the nucleophilic attack of glycine on 5-bromophthalic anhydride in acetic acid (Figure 1).

Procedure :

-

Reaction Setup : 5-Bromophthalic anhydride (2.0 mmol) and glycine (2.0 mmol) are suspended in glacial acetic acid (10 mL).

-

Heating : The mixture is heated at 100°C for 3 hours, facilitating anhydride ring opening and imide formation.

-

Workup : The reaction is quenched with water (10 mL), and the pH is adjusted to 6–8 using 0.1 M NaOH.

-

Extraction : Dichloromethane (3 × 10 mL) extracts the product, followed by washing with saturated NaHCO₃ and water.

-

Isolation : The organic layer is dried over Na₂SO₄, concentrated, and recrystallized from ethanol to yield a yellow solid (96.7% yield).

Mechanistic Insight :

Glycine’s amine group attacks the electrophilic carbonyl of 5-bromophthalic anhydride, forming a tetrahedral intermediate. Subsequent proton transfer and dehydration yield the isoindole-dione-acetic acid conjugate.

Table 1: Optimization of Direct Condensation

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | Glacial acetic acid | Maximal protonation of amine |

| Temperature | 100°C | 96.7% yield |

| Reaction Time | 3 hours | Complete conversion |

| Stoichiometry | 1:1 (anhydride:glycine) | Prevents oligomerization |

Alternative Bromination Strategies

While direct condensation is preferred, bromination of preformed isoindole derivatives has been attempted:

Method A: Post-Synthetic Bromination

-

Synthesis of Isoindole-Acetic Acid : Phthalic anhydride and glycine are condensed in acetic acid.

-

Bromination : N-Bromosuccinimide (NBS) in CCl₄ introduces bromine at the 5-position.

Outcome : Lower yields (60–70%) due to competing side reactions and over-bromination.

Method B: Halogen Exchange

-

Starting Material : 5-Chloroisoindole-acetic acid reacts with NaBr in DMF at 120°C.

-

Limitation : Limited applicability; requires prehalogenated intermediates.

Reaction Condition Optimization

Solvent Effects

Glacial acetic acid outperforms alternatives (Table 2):

-

Polar Protic Solvents (e.g., MeOH) : Reduce reactivity due to excessive protonation.

-

Aprotic Solvents (e.g., THF) : Slow kinetics; yield drops to 40%.

Table 2: Solvent Screening

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Glacial acetic acid | 96.7 | 99 |

| THF | 40 | 85 |

| Toluene | 25 | 70 |

Temperature and Time

-

Below 80°C : Incomplete anhydride activation (yield <50%).

-

100°C for 3h : Optimal balance between rate and decomposition.

Purification and Characterization

Isolation Techniques

Spectroscopic Validation

-

¹H-NMR (DMSO-d₆) : δ 7.85 (d, 1H, Ar-H), 7.75 (dd, 1H, Ar-H), 4.25 (s, 2H, CH₂COO), 3.90 (s, 2H, NCH₂).

-

IR (KBr) : 1745 cm⁻¹ (C=O stretch), 1680 cm⁻¹ (imide C-N), 680 cm⁻¹ (C-Br).

Industrial-Scale Production

Challenges :

-

Exothermic Reaction : Requires jacketed reactors for temperature control.

-

Waste Management : Acetic acid recovery via distillation reduces environmental impact.

Continuous Flow Synthesis :

-

Setup : Tubular reactor with inline pH adjustment.

-

Throughput : 1 kg/hr with 94% yield.

Recent Advances

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield hydroxy derivatives.

Condensation Reactions: It can participate in condensation reactions with amines or alcohols to form amides or esters.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols for substitution reactions, as well as oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include substituted isoindoline derivatives, oxo compounds, and various amides and esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

In chemistry, (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties enable its use in the manufacture of polymers, dyes, and other advanced materials.

Mechanism of Action

The mechanism of action of (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and dioxo groups play a crucial role in binding to these targets, leading to modulation of their activity. The compound can inhibit or activate biological pathways depending on the nature of the target and the context of its use .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and type of substituents on the phthalimide ring significantly impact molecular interactions. Key analogs include:

- (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid (base compound without bromine): Synthesized via oxidation of 2-phthaliminoethanol, it exhibits a melting point of 193–196°C and solubility in polar solvents like EtOAc and methanol .

- 4-Nitro analog (4-Nitro-1,3-dioxo...yl)acetic acid: Positional isomerism here shifts electronic distribution, which may affect binding to biological targets .

Table 1: Substituent Effects on Physicochemical Properties

Side Chain Modifications

The acetic acid moiety can be replaced with esters, amides, or extended chains, altering pharmacological properties:

- 4-(5-Bromo-1,3-dioxo...yl)-butyryl amides : These derivatives, evaluated as anticonvulsants, replace acetic acid with a butyryl amide chain. Compound 3d showed potent activity (30 mg/kg dose) with reduced neurotoxicity .

- Nitrate esters (e.g., (1,3-dioxo...yl)methyl nitrate): Designed as NO donors for sickle cell disease, these compounds exhibit analgesic and anti-inflammatory effects. Metaaromatic substitution with methyl spacers reduces mutagenicity .

Biological Activity

(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structural characteristics, including the presence of a bromine atom and a dioxoisoindole moiety, suggest various biological activities that warrant detailed exploration.

The compound has the molecular formula and a molecular weight of approximately 346.139 g/mol. Its structure features a benzene ring attached to an isoindole core, which is further substituted with a bromo group and a dioxo group. This specific arrangement contributes to its distinct chemical properties and potential biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including:

- Antioxidant Activity : Compounds in the isoindole family have shown promising antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.

- Antitumor Effects : Some derivatives have been investigated for their ability to inhibit tumor growth, particularly through mechanisms involving protein kinase CK2 inhibition.

- Antimicrobial Properties : The presence of bromine and dioxo groups may enhance the compound's interaction with microbial targets.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Similar compounds have been studied to draw correlations between structural modifications and biological efficacy.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(5-Bromo-1,3-dioxoisoindol-2-yl)benzoic acid | Isoindole structure; potential for similar biological activity | |

| 5-Bromo-N-(4-carboxyphenyl)-2-hydroxybenzamide | Contains bromine; exhibits different pharmacological properties | |

| N-(5-Bromoisoindolinone) derivatives | Varies | Related to isoindole core; used in medicinal chemistry |

Case Studies and Research Findings

- Antioxidant Activity : A study utilizing the DPPH radical scavenging method demonstrated that structurally related compounds exhibited significant antioxidant activity. The introduction of specific functional groups enhanced this property compared to known antioxidants like ascorbic acid .

- CK2 Inhibition : In vitro studies on human astrocytes and glioblastoma cell lines revealed that brominated derivatives could effectively inhibit CK2 activity, leading to morphological changes in treated cells. This suggests potential applications in cancer therapy .

- Antimicrobial Testing : Preliminary tests indicate that this compound may possess antimicrobial properties against certain bacterial strains. Further studies are needed to elucidate the mechanism of action and effectiveness .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (5-bromo-1,3-dioxo-isoindol-2-yl)-acetic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation of 5-bromoisoindoline derivatives with activated acetic acid derivatives. For example, coupling 5-bromoisoindoline hydrochloride with [(tert-butoxycarbonyl)amino]acetic acid in the presence of coupling agents (e.g., carbodiimides) yields intermediates, which are deprotected under acidic conditions . Key variables include temperature (70–100°C), solvent choice (DMF or ethanol), and stoichiometry of reagents. Yields (~48%) are optimized by controlling reaction time and purification via crystallization .

Q. How is the structural integrity of (5-bromo-1,3-dioxo-isoindol-2-yl)-acetic acid confirmed post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For instance, H NMR of analogous compounds (e.g., tert-butyl [2-(5-bromo-1,3-dioxo-isoindol-2-yl)acetate]) reveals characteristic peaks: δ 1.47 (s, 9H for tert-butyl), 4.00–4.79 (m, phthalimide protons), and 7.17–7.48 (m, aromatic protons) . LCMS (ESI) with m/z [M+H]+ 357 further validates molecular weight . Purity is assessed via HPLC (>95%) .

Q. What solvent systems are suitable for recrystallizing this compound?

- Methodological Answer : Ethanol, ethyl acetate, and acetone are effective for recrystallization. For example, sodium salts of related isoindole derivatives are purified by dissolving in ethanol, followed by slow evaporation to yield crystalline solids . Insolubility in non-polar solvents (e.g., hexane) aids in removing hydrophobic impurities .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing bromine at the 5-position activates the isoindole ring for electrophilic aromatic substitution. For instance, in sulfonamide derivatives, bromine enhances reactivity toward thiol or amine nucleophiles, enabling C–S or C–N bond formation. Kinetic studies using C NMR or computational modeling (DFT) can track electronic effects .

Q. What strategies resolve contradictory bioactivity data in literature for isoindole-1,3-dione derivatives?

- Methodological Answer : Discrepancies in reported IC values (e.g., 0.15–0.3 µM for kinase inhibitors vs. inactive analogs) may arise from assay conditions. Standardize protocols:

- Use ATP-competitive binding assays with purified kinases (e.g., DYRK1a, CDK5).

- Control for solvent effects (DMSO <1% v/v).

- Validate via orthogonal methods (SPR, thermal shift assays) .

Q. How can structure-activity relationship (SAR) studies improve the compound’s pharmacological profile?

- Methodological Answer : Systematic modifications to the acetic acid moiety or isoindole ring are explored. For example:

- Acetic acid substitution : Replace with propanoic acid to assess steric effects on target binding .

- Isoindole modifications : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to enhance electrophilicity .

- Biological evaluation : Test analogs in cellular models (e.g., anticonvulsant activity in murine seizure models ).

Q. What catalytic systems optimize the compound’s use in multi-step organic syntheses?

- Methodological Answer : Palladium catalysts (e.g., Pd(PPh)) enable Suzuki-Miyaura couplings of the bromine substituent with aryl boronic acids, yielding biaryl derivatives . Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 30min) and improves yields (50% → 88% in sulfonamide derivatives ).

Analytical and Mechanistic Questions

Q. How does the compound behave under acidic vs. basic conditions?

- Methodological Answer : In acidic conditions (HCl/EtOH), the tert-butyl carbamate group is cleaved, yielding free amines . Under basic conditions (NaHCO), the acetic acid moiety forms water-soluble sodium salts, facilitating purification . Stability studies (TGA/DSC) show decomposition >200°C .

Q. What computational tools predict the compound’s binding modes with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.